2-(Hydroxymethyl)cyclopropane-1-carboxylic acid
Overview
Description
2-(Hydroxymethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with a hydroxymethyl group and a carboxylic acid group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of a metal catalyst. For example, the reaction of an alkene with diazomethane in the presence of a rhodium catalyst can yield cyclopropane derivatives . Another method involves the use of Simmons-Smith reaction, where diiodomethane and zinc-copper couple are used to convert alkenes to cyclopropanes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The choice of catalyst, reaction temperature, and solvent can significantly impact the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 2-(Carboxymethyl)cyclopropane-1-carboxylic acid.
Reduction: 2-(Hydroxymethyl)cyclopropane-1-methanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Hydroxymethyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1-carboxylic acid: Lacks the hydroxymethyl group.
2-(Hydroxymethyl)cyclopropane-1-methanol: Lacks the carboxylic acid group.
Cyclopropane-1,2-dicarboxylic acid: Contains two carboxylic acid groups.
Uniqueness
2-(Hydroxymethyl)cyclopropane-1-carboxylic acid is unique due to the presence of both a hydroxymethyl group and a carboxylic acid group on the cyclopropane ring.
Properties
IUPAC Name |
2-(hydroxymethyl)cyclopropane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-2-3-1-4(3)5(7)8/h3-4,6H,1-2H2,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKGVPAQOZSDOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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